- Novel substituted pyrazolopiperazines as casein kinase 1δ/ε inhibitors and their preparation, United States, , ,

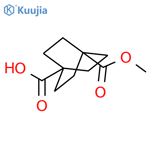

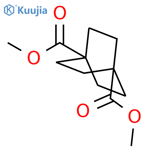

Cas no 94994-15-7 (Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate)

![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate structure](https://fr.kuujia.com/scimg/cas/94994-15-7x500.png)

94994-15-7 structure

Nom du produit:Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Numéro CAS:94994-15-7

Le MF:C11H18O3

Mégawatts:198.258823871613

MDL:MFCD20275559

CID:1024138

PubChem ID:46864123

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

- methyl 1-(hydroxymethyl)bicyclo[2.2.2]octane-4-carboxylate

- Methyl 4-(hydroxymethyl)bicyclo-[2.2.2]octane-1-carboxylate

- AK101586

- Bicyclo[2.2.2]octane-1-carboxylic acid, 4-(hydroxymethyl)-, methyl ester

- 4-Hydroxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester

- CNDFZCWNUACFHZ-UHFFFAOYSA-N

- FCH1785571

- OR350282

- AX8233125

- Z5393

- ST24025334

- A25965

- F10037

- MFCD20275559

- SCHEMBL10164849

- CS-W022840

- A1-01467

- Z1509059153

- DTXSID70676958

- Methyl4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

- AKOS015851378

- DB-080160

- DS-2439

- 94994-15-7

- SY114727

- EN300-198570

-

- MDL: MFCD20275559

- Piscine à noyau: 1S/C11H18O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-8H2,1H3

- La clé Inchi: CNDFZCWNUACFHZ-UHFFFAOYSA-N

- Sourire: O=C(C12CCC(CC1)(CO)CC2)OC

Propriétés calculées

- Qualité précise: 198.126

- Masse isotopique unique: 198.126

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 14

- Nombre de liaisons rotatives: 3

- Complexité: 222

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 46.5

- Le xlogp3: 1

Propriétés expérimentales

- Dense: 1.175

- Point d'ébullition: 274.1°C at 760 mmHg

- Point d'éclair: 108.7°C

- Indice de réfraction: 1.527

- Le PSA: 46.53000

- Le LogP: 1.49230

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

- Conditions de stockage:Sealed in dry,Room Temperature

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM130056-100g |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 100g |

$*** | 2023-05-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ143-50mg |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 50mg |

279.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D605605-250mg |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 250mg |

$160 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-1G |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 1g |

¥ 2,494.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-10G |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 10g |

¥ 12,474.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-100G |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 97% | 100g |

¥ 64,864.00 | 2023-04-12 | |

| abcr | AB439919-5 g |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, 95%; . |

94994-15-7 | 95% | 5g |

€1,156.20 | 2023-04-22 | |

| Enamine | EN300-198570-5.0g |

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 95.0% | 5.0g |

$377.0 | 2025-02-20 | |

| TRC | M238515-250mg |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 250mg |

$ 515.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y0983237-1g |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |

94994-15-7 | 95% | 1g |

$330 | 2024-08-02 |

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 1 h, rt

1.2 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 1 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -40 °C; 1 h, -25 °C

1.2 Reagents: Sodium borohydride Solvents: Water ; rt → 0 °C; 0 °C; 45 min, 0 °C; 45 min, rt

1.2 Reagents: Sodium borohydride Solvents: Water ; rt → 0 °C; 0 °C; 45 min, 0 °C; 45 min, rt

Référence

- Preparation of amide containing heterobicyclic metalloprotease inhibitors, United States, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 12 h, 25 °C

1.2 Reagents: Methanol ; 10 °C; 2 h, 25 °C

1.2 Reagents: Methanol ; 10 °C; 2 h, 25 °C

Référence

- Monocarboxylic acid transporter 4 (mct4) modulators and uses thereof, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Référence

- Preparation of pyrazolopyrimidine derivative and its application in medicine, China, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Référence

- Polymerizable compound, and its use in polymerizable liquid crystal composition for making optically anisotropic body showing reduced alignment defect and discoloration, Japan, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt

1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt

1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt

Référence

- Electrochemically driven cross-electrophile coupling of alkyl halides, Nature (London, 2022, 604(7905), 292-297

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: p-Xylene ; 24 h, 2000 psi, 200 °C

Référence

- Synthesis of bicyclo[2.2.2]octane derivatives, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C

Référence

- Preparation of phenyl-[1,3]dioxolo[4,5-c]pyridinyl-(hetero)aryl-methyl-1H-benzo[d]imidazole-carboxylic acid derivatives as GLP-1 receptor modulators, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 20 min, 0 °C; 2.5 h, rt

1.2 Reagents: Water ; 2 h, rt

1.2 Reagents: Water ; 2 h, rt

Référence

- Synthesis, biodistribution and PET studies in rats of 18F-Labeled bridgehead fluoromethyl analogues of WAY-100635, Nuclear Medicine and Biology, 2012, 39(7), 1068-1076

Méthode de production 10

Conditions de réaction

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, 25 °C; 25 °C → 0 °C

1.2 Reagents: Sodium borohydride ; 1 h, 25 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium borohydride ; 1 h, 25 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Process for preparation of cyclopropylamine compound as lsd1 inhibitor and use thereof, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; 2 h, rt

1.2 Reagents: Sodium borohydride Solvents: Acetonitrile ; 2 h, 0 °C

1.3 Reagents: Water

1.2 Reagents: Sodium borohydride Solvents: Acetonitrile ; 2 h, 0 °C

1.3 Reagents: Water

Référence

- Preparation of camptothecin compound and application, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Référence

- Nitrogen-containing tricyclic compound and pharmaceutical use thereof, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; -20 °C; -20 °C → 24 °C; 16 h, 24 °C; 24 °C → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross Couplings, Journal of Organic Chemistry, 2023, 88(3), 1665-1694

Méthode de production 14

Conditions de réaction

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 25 °C

Référence

- Synthesis of semicarbazide-sensitive amino oxidase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt

1.2 Reagents: Methanol ; rt

1.2 Reagents: Methanol ; rt

Référence

- Substituted bicyclic compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt

1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt

1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt

Référence

- Substituted amide compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt

1.2 Reagents: Methanol ; 15 min, 0 °C; 2 h, rt

1.2 Reagents: Methanol ; 15 min, 0 °C; 2 h, rt

Référence

- Preparation of bridged bicyclic compounds as farnesoid X receptor modulators, United States, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Dichloromethane ; 0 °C; 3 h, rt

Référence

- Preparation of amide compound having agonist action on FXR and TGR5, Japan, , ,

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Raw materials

- 1,4-dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Preparation Products

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Littérature connexe

-

1. Book reviews

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

Classification associée

- Solvants et chimiques organiques Composés organiques acides organiques et dérivés acides carboxyliques et dérivés esters d'acides carboxyliques

- Solvants et chimiques organiques Composés organiques acides organiques et dérivés acides carboxyliques et dérivés dérivés d'acide carboxylique esters d'acides carboxyliques

94994-15-7 (Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate) Produits connexes

- 2094-73-7(1-Adamantylcarboxylic Acid Ethyl Ester)

- 1459-95-6(Dimethyl adamantane-1,3-dicarboxylate)

- 711-01-3(1-Adamantanecarboxylic Acid Methyl Ester)

- 94-60-0(Dimethyl Cyclohexane-1,4-dicarboxylate(1,4-Cyclohexanedicarboxylic Dimethyl Ester))

- 29412-62-2(dimethyl cubane-1,4-dicarboxylate)

- 25550-51-0(Methylhexahydroisobenzofuran-1,3-Dione)

- 2177-77-7(Methyl 2-methylvalerate)

- 4630-82-4(Methyl cyclohexanecarboxylate)

- 1687-29-2(Dimethyl cis-1,2-Cyclohexanedicarboxylate)

- 32980-26-0(4-Methoxy-3,3-dimethyl-4-oxobutanoic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:94994-15-7)Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Pureté:99%/99%

Quantité:5g/25g

Prix ($):350.0/1226.0